N,N-Dimethyl-3-(4-nitrophenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-(4-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-16(2)15(18)13-5-3-4-12(10-13)11-6-8-14(9-7-11)17(19)20/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIPBYGEBIEFTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738208 | |
| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-33-8 | |
| Record name | [1,1′-Biphenyl]-3-carboxamide, N,N-dimethyl-4′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for N,n Dimethyl 3 4 Nitrophenyl Benzamide
Established Reaction Pathways for N,N-Dimethyl-3-(4-nitrophenyl)benzamide Synthesis
The established pathways for the synthesis of this compound primarily revolve around the formation of the central biphenyl (B1667301) structure and the subsequent or preceding formation of the dimethylamide group. These routes can be broadly categorized into classical methods and more advanced catalytic cross-coupling reactions.
Classical Amide Bond Formation Strategies
A fundamental approach to synthesizing this compound involves the creation of the amide bond as a key step. This is typically achieved by reacting a carboxylic acid or its activated derivative with dimethylamine (B145610).
A common classical route begins with the synthesis of the precursor acid, 3-(4-nitrophenyl)benzoic acid. This intermediate can then be converted to an acyl chloride, which readily reacts with dimethylamine to form the final product. The activation of the carboxylic acid is crucial for the amidation to proceed efficiently. Thionyl chloride (SOCl₂) or oxalyl chloride are frequently employed for this purpose.
The general reaction is as follows:
Formation of the Acid Chloride: 3-(4-nitrophenyl)benzoic acid is reacted with a chlorinating agent like thionyl chloride.
Amidation: The resulting 3-(4-nitrophenyl)benzoyl chloride is then treated with dimethylamine to yield this compound.
This method, often referred to as a Schotten-Baumann type reaction, is a well-established and versatile strategy for amide synthesis.
Advanced Coupling Reactions in Constructing the Benzamide (B126) Scaffold
Modern synthetic strategies increasingly rely on transition-metal-catalyzed cross-coupling reactions to construct the C-C bond of the biphenyl system. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. libretexts.org This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org
A plausible and efficient route to this compound using this technology would involve:
Suzuki-Miyaura Coupling: A reaction between 3-bromobenzoic acid (or its ester derivative) and 4-nitrophenylboronic acid. This step is catalyzed by a palladium catalyst, such as Pd(PPh₃)₄ or a more modern pre-catalyst, in the presence of a base. libretexts.orgresearchgate.net
Amidation: The resulting 3-(4-nitrophenyl)benzoic acid is then subjected to amidation with dimethylamine, as described in the classical approach.
Development of Novel Synthetic Approaches to this compound
Recent advancements in synthetic chemistry have focused on developing more regioselective, sustainable, and efficient methods for the synthesis of complex molecules like this compound.
Regioselective Synthesis and Isomer Control
The synthesis of the specific isomer, this compound, requires precise control over the regiochemistry of the cross-coupling reaction. The substitution pattern of the starting materials is the primary determinant of the final product's isomeric purity.
In the Suzuki-Miyaura coupling, the use of 3-substituted benzoic acid derivatives (e.g., 3-bromobenzoic acid) and 4-substituted phenylboronic acids (e.g., 4-nitrophenylboronic acid) ensures the formation of the desired 3,4'-disubstituted biphenyl core. The directing effects of the substituents on the aromatic rings play a crucial role in preventing the formation of unwanted isomers during the synthesis of the starting materials themselves. For instance, in the synthesis of a substituted benzoic acid, the directing properties of the existing groups on the benzene (B151609) ring will guide the position of the incoming substituent. quora.com The inherent nature of the cross-coupling reaction, which joins the two fragments at the points of halogen and boron substitution, provides excellent regiochemical control.
Sustainable and Efficient Reaction Conditions
There is a significant drive towards developing more environmentally friendly and efficient synthetic protocols. For the Suzuki-Miyaura coupling, this includes the use of greener solvents, heterogeneous catalysts, and energy-efficient reaction conditions. acsgcipr.orgresearchgate.net
Green Solvents: Traditionally, solvents like DMF, NMP, and dioxane have been used for Suzuki couplings. acsgcipr.org However, research has demonstrated the efficacy of using water or mixtures of water and organic solvents, which reduces the environmental impact. researchgate.netresearchgate.net The use of biomass-derived solvents like 2-MeTHF is also gaining traction. acsgcipr.org
Catalyst Systems: To address the cost and toxicity of homogeneous palladium catalysts, research has focused on developing highly active catalysts that can be used at very low loadings. researchgate.net Furthermore, heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or other materials, offer the advantage of easy separation from the reaction mixture and potential for recycling, which enhances the sustainability of the process. acsgcipr.orgmdpi.com
Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for Suzuki coupling reactions compared to conventional heating methods. researchgate.netnumberanalytics.com
Optimization of Synthetic Parameters for this compound Production
The yield and purity of this compound are highly dependent on the reaction conditions. Optimization of these parameters is a critical aspect of developing a robust and scalable synthetic route. The Suzuki-Miyaura coupling step is often a key target for optimization.
Key parameters that are typically optimized include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. Design of Experiments (DoE) is a powerful tool for systematically exploring the effects of these variables and their interactions to identify the optimal conditions. acsgcipr.orgrsc.org
Below is a representative data table illustrating the optimization of a Suzuki-Miyaura coupling for the synthesis of a biphenyl derivative, which would be analogous to the synthesis of the 3-(4-nitrophenyl)benzoic acid precursor.
Interactive Data Table: Optimization of Suzuki-Miyaura Coupling Parameters
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 8 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | 2-MeTHF/H₂O | 90 | 6 | 92 |
| 4 | Pd/C (5) | None | Na₂CO₃ | Ethanol (B145695)/H₂O | 80 | 10 | 78 |
| 5 | Pd₂(dba)₃ (0.5) | XPhos | K₃PO₄ | 2-MeTHF/H₂O | 90 | 6 | 88 |
This table is a hypothetical representation based on typical optimization studies for Suzuki-Miyaura reactions and does not represent actual experimental data for the synthesis of this compound. The optimization process would aim to find a balance between high yield, low catalyst loading, use of environmentally benign materials, and operational simplicity. rsc.orgacs.org
Influence of Reagents and Catalysts on Yield and Purity
The successful synthesis of this compound can be approached through two primary strategic disconnections: the formation of the C-C bond between the two phenyl rings or the formation of the C-N amide bond. Each strategy involves distinct sets of reagents and catalysts, the choice of which profoundly impacts the efficiency of the reaction and the purity of the crude product.
Route A: Suzuki-Miyaura Cross-Coupling
A highly effective method for constructing the biaryl backbone of the target molecule is the Suzuki-Miyaura cross-coupling reaction. This pathway involves the reaction of 3-Bromo-N,N-dimethylbenzamide with 4-nitrophenylboronic acid . The success of this reaction is critically dependent on the catalytic system, which typically comprises a palladium source and a phosphine (B1218219) ligand, in the presence of a suitable base.
The choice of ligand is paramount in stabilizing the palladium catalyst and facilitating the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination. Ligands such as SPhos and XPhos have been shown to be effective in coupling reactions involving substrates that can be challenging, such as nitrogen-containing heterocycles. nih.gov The base plays a crucial role in activating the boronic acid for the transmetalation step. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) are often employed in a mixed solvent system, such as dioxane and water, at elevated temperatures. nih.gov The optimization of these components is essential for achieving high yields and minimizing side products, such as homocoupling of the boronic acid.
Table 1: Influence of Catalytic System on Hypothetical Suzuki-Miyaura Coupling Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | High |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ | Toluene/H₂O | 110 | Moderate-High |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | Moderate |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | High |
This table is illustrative, based on typical conditions for Suzuki-Miyaura reactions, and represents potential outcomes for the synthesis of this compound.
Route B: Amidation of 3-(4-nitrophenyl)benzoic acid
An alternative strategy involves the formation of the amide bond as the final key step. This route commences with the synthesis of the intermediate 3-(4-nitrophenyl)benzoic acid , which can itself be prepared via a Suzuki-Miyaura coupling of 3-bromobenzoic acid and 4-nitrophenylboronic acid. The subsequent amidation of this carboxylic acid with dimethylamine requires activation of the carboxyl group.
A common and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride then readily reacts with dimethylamine to form the desired amide. Alternatively, peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can facilitate the direct condensation of the carboxylic acid and amine under milder conditions, which can be advantageous for complex molecules. Another approach involves the use of Lewis acids like titanium(IV) chloride (TiCl₄), which can mediate the direct condensation of carboxylic acids and amines, often in a solvent like pyridine (B92270) at elevated temperatures. nih.gov The choice of amidation agent directly influences reaction time, temperature, and the profile of potential impurities.
Table 2: Influence of Activating Agent on Amidation Yield
| Activating Agent | Amine Source | Solvent | Temperature | Hypothetical Yield (%) |
| SOCl₂ then (CH₃)₂NH | Dimethylamine (gas or solution) | THF or CH₂Cl₂ | 0 °C to RT | Excellent |
| Oxalyl Chloride, cat. DMF | Dimethylamine (gas or solution) | CH₂Cl₂ | 0 °C to RT | Excellent |
| HATU, DIPEA | Dimethylamine HCl, DIPEA | DMF or CH₂Cl₂ | RT | High |
| TiCl₄ nih.gov | Dimethylamine | Pyridine | 85 °C | Moderate-High |
This table is illustrative and shows potential outcomes for the amidation of 3-(4-nitrophenyl)benzoic acid based on established amidation protocols.
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity for the final compound is contingent upon effective purification and isolation strategies tailored to the physicochemical properties of N,N-disubstituted aromatic amides containing a nitro group. The crystalline nature of many amides often makes recrystallization the method of choice for purification. researchgate.net
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. illinois.edu The selection of an appropriate solvent or solvent system is the most critical parameter. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For aromatic amides, polar solvents like ethanol or acetonitrile (B52724) are often effective. researchgate.net Non-polar co-solvents such as hexanes can be added to a solution of the compound in a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) until turbidity is observed, promoting crystal formation upon cooling. youtube.com The presence of the nitroaryl group may also allow for successful crystallization from solvents like toluene. rochester.edu
Chromatographic Methods
When recrystallization is insufficient to remove impurities or for the separation of reaction mixtures containing compounds with similar solubility profiles, column chromatography is the preferred method.
Flash Column Chromatography: This is a rapid and efficient method for purification. For a compound like this compound, a silica (B1680970) gel stationary phase is typically used. The mobile phase, or eluent, is generally a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). researchgate.netnih.gov A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to effectively separate the desired product from less polar starting materials and more polar impurities.
Thin-Layer Chromatography (TLC): TLC is an indispensable tool used to monitor the progress of the reaction and to identify the appropriate solvent system for flash chromatography. youtube.com By spotting the reaction mixture on a TLC plate and eluting it with various solvent mixtures, the separation of the product spot from impurity spots can be visualized, typically under UV light, allowing for the optimization of purification conditions. youtube.com The presence of aromatic rings and nitro groups in the target molecule makes it highly UV-active. youtube.com
Table 3: Summary of Purification Techniques
| Technique | Principle | Typical System | Application & Outcome |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. illinois.edu | Single solvent (e.g., Ethanol, Acetonitrile) or mixed solvent (e.g., Ethyl Acetate/Hexane). researchgate.netyoutube.com | Primary purification of the crude solid product to yield highly crystalline, pure material. |
| Flash Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate gradient. nih.gov | Separation of the target compound from unreacted starting materials and by-products. |
| Thin-Layer Chromatography (TLC) | Rapid separation on a small scale to assess purity and determine optimal conditions for column chromatography. youtube.com | Stationary Phase: Silica Gel Plate. Mobile Phase: Various ratios of Hexane/Ethyl Acetate. | Quick purity assessment and method development for preparative chromatography. |
Advanced Spectroscopic and Structural Elucidation of N,n Dimethyl 3 4 Nitrophenyl Benzamide
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For N,N-Dimethyl-3-(4-nitrophenyl)benzamide, a complete analysis of one-dimensional and multi-dimensional NMR data provides precise assignments of all proton and carbon atoms, offers insight into the bonding network, and reveals dynamic processes such as restricted rotation.
Assignment of Proton (¹H) and Carbon (¹³C) Resonances
The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the protons and carbons of the benzamide (B126) ring, the 4-nitrophenyl ring, and the N,N-dimethyl groups.
Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum would be complex, featuring signals for the eight protons on the two phenyl rings. The protons on the 4-nitrophenyl ring typically appear as two distinct doublets (an AA'BB' system) due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are expected to be downfield (shifted to higher ppm values) compared to the protons meta to it. The protons on the 3-substituted benzamide ring would exhibit more complex splitting patterns (multiplets) due to their meta and ortho relationships. The two N-methyl groups are expected to appear as two distinct singlets in the upfield region (around 3.0 ppm). This non-equivalence is due to the high rotational barrier around the amide C-N bond, which makes the two methyl groups chemically distinct—one is cis and the other is trans to the carbonyl oxygen.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would display signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically found in the downfield region (typically 169-172 ppm). The aromatic carbons would resonate in the range of approximately 120-150 ppm. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded. The signals for the two non-equivalent N-methyl carbons would appear in the upfield region of the spectrum (around 35-40 ppm).
Predicted Chemical Shift Assignments:
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | ~ 3.0, 3.1 | Two singlets |
| Aromatic (benzamide ring) | ~ 7.4 - 8.0 | Multiplets |
| Aromatic (nitrophenyl ring, ortho to NO₂) | ~ 8.2 - 8.4 | Doublet |
| Aromatic (nitrophenyl ring, meta to NO₂) | ~ 7.7 - 7.9 | Doublet |
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~ 35, 39 |
| Aromatic CH | ~ 122 - 135 |
| Aromatic Quaternary | ~ 137 - 148 |
| C-NO₂ | ~ 148 |
| C=O | ~ 170 |
Application of Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically those separated by two or three bonds. youtube.com This technique would be crucial for identifying adjacent protons within each aromatic ring, allowing for the tracing of the spin systems of the benzamide and 4-nitrophenyl moieties.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D NMR experiments correlate proton signals with the signals of directly attached carbon atoms. youtube.com This allows for the unambiguous assignment of each protonated carbon in the molecule by linking the already assigned proton signals to their corresponding carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is particularly powerful for identifying the connectivity between different fragments of the molecule. For instance, HMBC correlations would be expected from the protons on one aromatic ring to the quaternary carbons of the other, confirming the linkage between the benzamide and 4-nitrophenyl rings. It would also show correlations from the N-methyl protons to the amide carbonyl carbon, confirming the N,N-dimethylamide substructure.
Dynamic NMR Studies and Rotational Barriers Around Amide Bonds
The amide bond (C-N) in N,N-dimethylamides possesses significant double-bond character due to resonance, which restricts rotation around this bond. nanalysis.com This restricted rotation makes the two N-methyl groups magnetically non-equivalent at room temperature, resulting in two separate singlets in the ¹H NMR spectrum. nanalysis.commontana.edu
Dynamic NMR (DNMR) spectroscopy is used to study the energetics of this rotational process. nih.govnih.gov By recording ¹H NMR spectra at various temperatures, the rate of rotation can be monitored. researchgate.net
Low Temperatures: At lower temperatures, the rotation is slow on the NMR timescale, and two sharp singlets are observed for the two N-methyl groups.
Coalescence Temperature (Tc): As the temperature is increased, the rate of rotation increases. The two singlets broaden, move closer together, and eventually merge into a single broad peak at a specific temperature known as the coalescence temperature. nih.gov
High Temperatures: Above the coalescence temperature, the rotation is fast on the NMR timescale, and the two methyl groups become chemically equivalent, resulting in a single sharp singlet.
The energy barrier to rotation (the Gibbs free energy of activation, ΔG‡) can be calculated from the coalescence temperature (Tc) and the separation of the two peaks (Δν) at slow exchange. This provides valuable quantitative information about the strength of the partial double bond in the amide linkage. nih.govresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Characteristic Vibrational Modes of Amide and Nitro Groups
The FT-IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.
Amide Group:
C=O Stretching (Amide I band): This is one of the most intense and characteristic bands in the IR spectrum of amides. For a tertiary amide like N,N-dimethylbenzamide, this band is expected to appear in the region of 1630-1670 cm⁻¹. Its exact position is sensitive to electronic effects and molecular conformation.
C-N Stretching: The stretching vibration of the C-N bond is more complex and often coupled with other vibrations, appearing in the fingerprint region.
Nitro Group:
Asymmetric NO₂ Stretching: This vibration gives rise to a strong absorption band in the IR spectrum, typically found between 1500 and 1570 cm⁻¹. researchgate.net
Symmetric NO₂ Stretching: This mode results in another strong IR band, usually located in the 1300-1370 cm⁻¹ range. researchgate.net The presence of these two strong bands is a clear indicator of the nitro functional group.
Aromatic Rings:
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region.
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Amide | C=O Stretch (Amide I) | 1630 - 1670 |
| Nitro | Asymmetric NO₂ Stretch | 1500 - 1570 |
| Nitro | Symmetric NO₂ Stretch | 1300 - 1370 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Aromatic | C-H Stretch | > 3000 |
Correlation of Vibrational Spectra with Molecular Conformation
The vibrational frequencies observed in FT-IR and Raman spectra are sensitive to the molecule's three-dimensional structure. For this compound, the key conformational feature is the dihedral angle between the two aromatic rings.
The degree of conjugation between the benzamide and the 4-nitrophenyl rings is dependent on this dihedral angle. A more planar conformation would allow for greater π-electron delocalization, which can influence the bond orders and, consequently, the vibrational frequencies of the C=O and NO₂ groups. For instance, increased conjugation could lower the C=O stretching frequency.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. esisresearch.org By calculating the theoretical vibrational spectra for different possible conformers (rotational isomers), a comparison with the experimental FT-IR and Raman data can help determine the most stable conformation of the molecule in the solid state or in solution.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula and elucidating the structure of organic compounds by providing highly accurate mass measurements.
While a specific experimental high-resolution mass spectrum for this compound is not widely published, its fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on established principles for aromatic amides. nih.gov For N,N-dimethylbenzamides, fragmentation is typically initiated by cleavage of the robust amide bond. researchgate.netchegg.com
The molecular ion ([M]⁺) of this compound (m/z 270.28) would be expected to undergo fragmentation through characteristic pathways. A primary fragmentation step involves the cleavage of the C-N bond, leading to the loss of a dimethylamino radical (•N(CH₃)₂) and the formation of a stable 3-(4-nitrophenyl)benzoyl cation. Subsequent fragmentation of this cation would involve the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pattern for benzoyl derivatives, resulting in a 3-(4-nitrophenyl)phenyl cation. researchgate.net Further fragmentation of the biphenyl (B1667301) structure can also occur.
The principal expected fragmentation steps are:
Formation of the 3-(4-nitrophenyl)benzoyl cation: The initial and most significant fragmentation is the cleavage of the amide C-N bond. [C₁₅H₁₄N₂O₃]⁺• → [C₁₃H₉NO₃]⁺ + •N(CH₃)₂
Formation of the 3-(4-nitrophenyl)phenyl cation: The benzoyl cation loses a molecule of carbon monoxide. [C₁₃H₉NO₃]⁺ → [C₁₂H₉NO₂]⁺ + CO
Interactive Data Table: Proposed HRMS Fragmentation Data for this compound
| m/z (Calculated) | Proposed Formula | Fragment Identity | Fragmentation Pathway |
| 270.1004 | [C₁₅H₁₄N₂O₃]⁺ | Molecular Ion | - |
| 226.0555 | [C₁₃H₈NO₃]⁺ | 3-(4-nitrophenyl)benzoyl cation | [M]⁺ - •N(CH₃)₂ |
| 198.0606 | [C₁₂H₈NO₂]⁺ | 3-(4-nitrophenyl)phenyl cation | [M - N(CH₃)₂]⁺ - CO |
HRMS allows for the experimental determination of isotopic patterns, which serve as a powerful confirmation of a compound's elemental formula. The relative abundance of isotopic peaks (M+1, M+2, etc.) is dependent on the natural abundance of stable isotopes of the elements present (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O).
For this compound, with the elemental formula C₁₅H₁₄N₂O₃, the theoretical isotopic distribution can be calculated. The M+1 peak arises primarily from the presence of ¹³C and ¹⁵N isotopes, while the M+2 peak is mainly due to the presence of ¹⁸O and two ¹³C atoms. By comparing the experimentally observed isotopic abundance ratios with the theoretical values, the elemental composition can be confirmed with high confidence.
Interactive Data Table: Theoretical Isotopic Abundance for C₁₅H₁₄N₂O₃
| Isotopologue | m/z (Calculated) | Relative Abundance (%) | Contributing Isotopes |
| M | 270.1004 | 100.00 | ¹²C, ¹H, ¹⁴N, ¹⁶O |
| M+1 | 271.1038 | 17.27 | Primarily ¹³C, ¹⁵N |
| M+2 | 272.1071 | 2.11 | Primarily ¹⁸O, ¹³C₂ |
X-ray Crystallographic Investigation of this compound
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly deposited, its analysis would follow standard single-crystal X-ray diffraction procedures. A suitable single crystal would be grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to determine the electron density map of the molecule, from which the atomic positions, crystal system, space group, and unit cell dimensions are refined. Based on analyses of similar compounds, such as 3,5-Dinitro-N-(4-nitrophenyl)benzamide, a monoclinic crystal system is a plausible arrangement. researchgate.net
Interactive Data Table: Illustrative Crystallographic Data for a Benzamide Derivative
| Parameter | Illustrative Value (Based on Analogue researchgate.net) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.8999 |
| b (Å) | 8.0190 |
| c (Å) | 21.1540 |
| β (°) ** | 94.285 |
| Volume (ų) ** | 1333.7 |
| Z | 4 |
Note: This data is for the related compound 3,5-Dinitro-N-(4-nitrophenyl)benzamide and is provided for illustrative purposes only.
The solid-state conformation of this compound is largely defined by the torsional (dihedral) angles between its constituent parts. Key rotational degrees of freedom include the angle between the two phenyl rings and the orientation of the nitro and dimethylamide groups relative to their respective rings.
In related structures like 3,5-Dinitro-N-(4-nitrophenyl)benzamide, the two benzene (B151609) rings are nearly coplanar, exhibiting a small dihedral angle of 7.78°. researchgate.net The nitro groups are typically twisted slightly out of the plane of the benzene ring to which they are attached. researchgate.net A similar near-planar conformation would be expected for the biphenyl core of the title compound, influenced by crystal packing forces. The N,N-dimethylamide group would also adopt a specific rotation relative to its attached phenyl ring to minimize steric hindrance.
Interactive Data Table: Expected Key Torsional Angles
| Description | Expected Angle Range (°) | Comments |
| Dihedral angle between the two phenyl rings | 5 - 15 | A small twist is expected, but overall conformation is likely near-planar. |
| Torsional angle of the nitro group (O-N-C-C) | 5 - 20 | The nitro group is often slightly twisted from the phenyl plane. researchgate.net |
| Torsional angle of the amide group (C-C-C-N) | Varies | This angle is determined by steric and electronic effects within the crystal lattice. |
The crystal packing describes how individual molecules arrange themselves to form a stable, three-dimensional lattice. This arrangement is governed by a network of non-covalent intermolecular interactions.
Unlike benzanilides that possess an N-H group, this compound cannot act as a traditional hydrogen bond donor. In crystals where strong hydrogen bonding options like N-H···O or O-H···O are absent, weaker C-H···O interactions often become structurally significant and play a crucial role in the crystal packing. figshare.com The packing of the title compound would therefore be expected to be stabilized by a combination of:
C-H···O Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the methyl groups or the aromatic rings and the oxygen atoms of the carbonyl and nitro groups of adjacent molecules.
Dipole-Dipole Interactions: The polar nitro and amide groups create molecular dipoles that will orient to form stabilizing interactions within the crystal.
These collective interactions dictate the final crystal architecture, influencing physical properties such as melting point and solubility. ias.ac.insemanticscholar.org
Computational and Theoretical Studies on N,n Dimethyl 3 4 Nitrophenyl Benzamide
Density Functional Theory (DFT) Calculations
No published DFT calculations for N,N-Dimethyl-3-(4-nitrophenyl)benzamide were found.
Electronic Structure, Frontier Molecular Orbitals (FMOs), and Band Gap Analysis
Specific data regarding the HOMO-LUMO energies and the band gap for this compound are not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Surface Mapping
MEP surface maps for this compound have not been published.
Predicted Spectroscopic Properties and Correlation with Experimental Data
There are no available studies that predict the spectroscopic properties of this compound and compare them with experimental data.
Conformational Landscape and Molecular Dynamics Simulations
No research detailing the conformational analysis or molecular dynamics simulations of this compound could be located.
Exploration of Preferred Conformational States and Energy Minima
Information on the preferred conformational states and energy minima for this specific molecule is not available.
Simulation of Solvent Effects on Molecular Conformation
Studies on the influence of solvents on the conformation of this compound are absent from the scientific literature searched.
Reactivity Prediction and Mechanistic Insights
Predicting the reactivity of this compound and understanding its potential reaction mechanisms would rely on computational methods that are currently not documented for this compound.
Identification of Electrophilic and Nucleophilic Sites
The identification of electrophilic and nucleophilic sites is fundamental to predicting a molecule's chemical behavior. This is typically achieved through the calculation of molecular electrostatic potential (MEP) maps and analysis of frontier molecular orbitals (HOMO and LUMO).
For this compound, one could hypothesize the following based on its constituent functional groups:
Electrophilic Sites: The presence of the nitro group (-NO₂) would create significant electron deficiency on the attached phenyl ring, particularly at the carbon atom bonded to the nitrogen of the nitro group and the ortho and para positions relative to the nitro group on that ring. The carbonyl carbon of the benzamide (B126) group would also be a prominent electrophilic center due to the electronegativity of the oxygen atom.
Nucleophilic Sites: The lone pairs on the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the dimethylamino group, would be the primary nucleophilic centers. The phenyl ring not substituted with the nitro group would be more electron-rich compared to the nitrophenyl ring and could also participate in nucleophilic interactions.
A data table summarizing the predicted distribution of these sites, which would normally be populated with data from computational analysis (such as Mulliken or Natural Population Analysis charges), is presented below for illustrative purposes.
| Atom/Region | Predicted Character | Supporting Feature |
| Carbonyl Carbon | Electrophilic | Bonded to electronegative oxygen. |
| Nitrogen (Nitro Group) | Electrophilic | Strong electron-withdrawing nature. |
| Phenyl Ring (Nitro-substituted) | Electrophilic | Inductive and resonance effects of NO₂. |
| Carbonyl Oxygen | Nucleophilic | Lone pairs of electrons. |
| Nitro Group Oxygens | Nucleophilic | Lone pairs of electrons. |
| Nitrogen (Dimethylamino) | Nucleophilic | Lone pair of electrons. |
Computational Modeling of Reaction Pathways and Transition States
To date, no computational studies modeling the reaction pathways and transition states for this compound have been published. Such studies would be invaluable for understanding potential synthetic routes or degradation mechanisms.
For example, a computational investigation of the Suzuki coupling reaction, a common method for forming the biaryl bond in this molecule, would involve:
Reactant and Product Optimization: Calculating the minimum energy geometries of the starting materials (e.g., a boronic acid derivative and a halide precursor to the benzamide) and the final product, this compound.
Transition State Searching: Identifying the transition state structures for each elementary step of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).
Energy Profile Calculation: Determining the activation energies and reaction enthalpies for each step to construct a complete energy profile of the reaction.
A hypothetical data table for a modeled reaction pathway is shown below. The values are placeholders and would be derived from calculations.
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Oxidative Addition | (Not Available) | (Not Available) |
| Transmetalation | (Not Available) | (Not Available) |
| Reductive Elimination | (Not Available) | (Not Available) |
The absence of such data for this compound highlights a clear opportunity for future computational chemistry research to elucidate the fundamental properties of this compound.
Chemical Reactivity and Transformations of N,n Dimethyl 3 4 Nitrophenyl Benzamide
Reactions at the Amide Moiety
The tertiary amide group in N,N-Dimethyl-3-(4-nitrophenyl)benzamide is a key site for chemical reactions. Due to n(N) to π*(C=O) conjugation, amide bonds exhibit partial double-bond character, making them relatively stable and less reactive than other carbonyl derivatives. digitellinc.com However, under specific conditions, the amide bond can undergo cleavage or the nitrogen atom can be involved in further functionalization.
Amide Bond Hydrolysis and Stability Studies
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental reaction. masterorganicchemistry.com This process can be catalyzed by either acid or base, typically requiring harsh conditions such as heating with strong acids or bases. libretexts.orgyoutube.com
Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of dimethylamine (B145610) (as its ammonium (B1175870) salt) yields the corresponding carboxylic acid, 3-(4-nitrophenyl)benzoic acid. masterorganicchemistry.comlibretexts.org
Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate which then collapses, expelling the dimethylamide anion. This is followed by an acid-base reaction between the carboxylic acid and the strongly basic dimethylamide to form a carboxylate salt and dimethylamine. While generally requiring vigorous conditions, the rate of alkaline hydrolysis can be influenced by the substituents on the amide. researchgate.net For N,N-disubstituted amides, the reaction rate generally increases from primary to tertiary amides. researchgate.net
The stability of the amide bond in this compound is significant. Amides are generally resistant to hydrolysis under neutral conditions. The electronic effects of the substituents on the phenyl rings can also influence the stability. The electron-withdrawing nitro group on one of the phenyl rings can impact the reactivity of the distant amide group, though this effect is transmitted through several bonds.
Derivatization and Functionalization of the Amide Nitrogen
Direct derivatization of the amide nitrogen in a tertiary amide like this compound is generally not feasible as it lacks a proton for substitution. However, reactions that involve the cleavage of a methyl group from the nitrogen are conceivable under specific and often harsh conditions, though not commonly reported for this specific compound.
Transformations Involving the Nitrophenyl Group
The nitrophenyl group is a highly reactive site within the this compound molecule, offering opportunities for reduction and substitution reactions.
Selective Reduction of the Nitro Group to Amino Derivatives
The selective reduction of the nitro group to an amino group is a common and important transformation in organic synthesis. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule and opening up new avenues for further functionalization.
Several reagents can be employed for this reduction. A common method involves the use of a metal catalyst, such as Palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas (H₂). researchgate.net Other reducing agents that can be used include tin(II) chloride (SnCl₂) in ethanol (B145695) or iron (Fe) powder in the presence of an acid like ammonium chloride (NH₄Cl). researchgate.netrsc.org
The product of this reduction is N,N-Dimethyl-3-(4-aminophenyl)benzamide. This transformation is crucial for the synthesis of various derivatives and more complex molecules, as the resulting amino group can participate in a wide range of reactions, including diazotization, acylation, and alkylation.
Table 1: Reagents for Selective Nitro Group Reduction
| Reagent | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol, Room Temperature | N,N-Dimethyl-3-(4-aminophenyl)benzamide |
| SnCl₂·2H₂O | Ethanol, 70°C | N,N-Dimethyl-3-(4-aminophenyl)benzamide |
Electrophilic Aromatic Substitution on the Phenyl Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In this compound, there are two phenyl rings that can potentially undergo EAS. The reactivity and regioselectivity of these reactions are governed by the existing substituents.
The phenyl ring bearing the nitro group is strongly deactivated towards electrophilic attack. The nitro group is a powerful electron-withdrawing group and a meta-director. youtube.com Therefore, any further electrophilic substitution on this ring would be difficult and would likely occur at the positions meta to the nitro group.
The other phenyl ring is substituted with the N,N-dimethylcarboxamide group. The amide group is also a deactivating group and a meta-director. Therefore, electrophilic substitution on this ring would also be disfavored and would direct incoming electrophiles to the positions meta to the amide.
Given that both rings are deactivated, forcing conditions would be required for electrophilic aromatic substitution to occur. The relative deactivating strengths of the nitro and amide groups would determine which ring, if any, would react preferentially. Generally, the nitro group is a stronger deactivating group than the amide group.
This compound as a Precursor or Intermediate in Complex Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with a biphenyl-like core structure. Its utility stems from the ability to selectively modify the nitro group.
For instance, the reduction of the nitro group to an amine, as discussed previously, yields N,N-Dimethyl-3-(4-aminophenyl)benzamide. This amino-derivative can then be further functionalized. The amino group can be acylated to form a new amide linkage, leading to the synthesis of bis-amide compounds. For example, reaction with another benzoyl chloride derivative would yield a molecule with two amide groups attached to the biphenyl (B1667301) framework.
Furthermore, the amino group can be a key component in the construction of heterocyclic rings. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic systems, which are prevalent in medicinal chemistry. The transformation of the nitro group to an amino group is a critical step in the synthesis of certain biologically active compounds, including potential inhibitors of enzymes like DNA methyltransferases. nih.gov
The modular nature of this compound, with its distinct reactive sites, makes it a versatile building block in multi-step organic synthesis.
Utilization in Multi-Component Reactions
A thorough review of scientific literature and chemical databases reveals a notable lack of specific examples detailing the use of this compound in multi-component reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. nih.gov
However, the functional groups present in this compound suggest its potential as a substrate in various MCRs. The nitro group, in particular, is a versatile functional handle. For instance, nitro-substituted aromatic compounds are known to participate in the synthesis of heterocyclic structures through MCRs. mdpi.com One potential pathway could involve the in-situ reduction of the nitro group to an amine. This newly formed amino group could then participate in classic MCRs such as the Ugi or Passerini reactions.
The general reactivity of nitro-substituted compounds in such reactions is an active area of research. For example, nitroalkenes are known to be effective precursors in a variety of MCRs leading to complex heterocyclic systems. rsc.org While not a nitroalkene, the electron-withdrawing nature of the nitro group on the phenyl ring of this compound influences the reactivity of the entire molecule.
Below is a table outlining the potential roles of the functional groups of this compound in hypothetical MCRs.
| Functional Group | Potential Role in MCRs | Plausible Reaction Type |
| Nitro Group | Precursor to a reactive amine after in-situ reduction. | Ugi, Passerini, Biginelli, Hantzsch |
| Dimethylamide | Generally stable, but can direct metallation at the ortho position. | Directed ortho-metallation followed by reaction with other components. |
| Biphenyl System | Provides a rigid scaffold for the final product. | Can influence the stereochemical outcome of the reaction. |
It is important to reiterate that these are projected applications based on the known chemistry of the constituent functional groups, and not documented transformations of this compound itself.
Building Block for Advanced Organic Scaffolds
The structure of this compound makes it an intriguing, albeit underexplored, building block for the synthesis of more complex and advanced organic scaffolds. The primary route for its utilization in this context would be through the chemical transformation of its nitro group.
The reduction of an aromatic nitro group to an amine is a fundamental and highly reliable transformation in organic synthesis. commonorganicchemistry.commasterorganicchemistry.com This reaction can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or with reducing metals like iron, tin, or zinc in acidic media. commonorganicchemistry.com
Once the nitro group is converted to an amine, a plethora of synthetic pathways open up for the construction of advanced scaffolds. The resulting N,N-Dimethyl-3-(4-aminophenyl)benzamide could be used in the following ways:
Synthesis of Heterocycles: The newly formed amino group can be a key component in the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. nih.govajol.info For example, it could undergo condensation reactions with dicarbonyl compounds to form pyrroles or be used in the synthesis of quinolines, benzodiazepines, or other fused ring systems.
Cross-Coupling Reactions: The amino group can be converted into other functionalities, such as a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl groups, cyano groups) via Sandmeyer-type reactions. These modified products could then undergo further cross-coupling reactions to build even more complex molecular architectures.
Polymer Synthesis: The diamine functionality (if the amide were to be hydrolyzed or further transformed) could serve as a monomer in the synthesis of polyamides or polyimides, materials with advanced properties.
The following table summarizes key transformations of the nitro group and the potential advanced scaffolds that could be accessed.
| Reagent/Reaction | Transformation of Nitro Group | Resulting Intermediate | Potential Advanced Scaffold |
| H₂, Pd/C | Reduction | Amine | Heterocycles (e.g., quinolines, benzodiazepines) |
| Fe, HCl | Reduction | Amine | Substituted anilines for further functionalization |
| 1. NaNO₂, HCl; 2. CuX | Diazotization followed by Sandmeyer | Halogenated or cyanated biphenyl | Complex cross-coupled products |
The inherent biphenyl structure of this compound provides a rigid and sterically defined core, which can be advantageous in designing molecules with specific three-dimensional shapes, a crucial aspect in fields like drug discovery and materials science.
Exploration of Specific Academic Applications for N,n Dimethyl 3 4 Nitrophenyl Benzamide
Supramolecular Chemistry and Crystal Engineering
The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. The study of these interactions is central to supramolecular chemistry and crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.
Design and Analysis of Hydrogen Bonding Networks and Crystal Packing
While a specific crystal structure for N,N-Dimethyl-3-(4-nitrophenyl)benzamide is not publicly documented, its molecular architecture allows for predictions of its solid-state behavior based on well-studied analogues. The molecule lacks a classic hydrogen bond donor like an N-H group, which is present in many other benzamides. nih.gov Consequently, its crystal packing is likely dominated by weaker C-H···O and C-H···π interactions, as well as π–π stacking interactions between the aromatic rings.
The crystal packing of this compound would also be significantly influenced by π–π stacking, with centroid-to-centroid distances between parallel benzene (B151609) rings of neighboring molecules typically falling in the range of 3.6 to 3.9 Å. otterbein.edunih.gov The presence of the N,N-dimethyl group, as opposed to an N-H group, eliminates the possibility of strong N-H···O hydrogen bonds that form robust chains in many primary and secondary benzanilides. nih.gov Instead, the packing will rely on a network of weaker interactions, potentially leading to more complex and varied supramolecular architectures.
To illustrate the crystallographic parameters typical for this class of compounds, the data for the related molecule 3,5-Dinitro-N-(4-nitrophenyl)benzamide is presented below.
Table 1: Crystallographic Data for the Analogous Compound 3,5-Dinitro-N-(4-nitrophenyl)benzamide nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₈N₄O₇ |
| Molecular Weight (g/mol) | 332.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8999 (9) |
| b (Å) | 8.019 (1) |
| c (Å) | 21.111 (2) |
| β (°) | 94.285 (1) |
| Volume (ų) | 1333.7 (3) |
| Z | 4 |
| Key Interactions | N-H···O hydrogen bonds, C-H···O interactions |
Co-crystallization and Polymorphism Studies
Co-crystallization and polymorphism are two key areas in crystal engineering. Co-crystallization involves combining a target molecule with a secondary component (a co-former) to create a new crystalline phase with modified properties. Polymorphism is the ability of a compound to exist in more than one crystal structure.
There are no specific studies on the co-crystallization or polymorphism of this compound in the reviewed scientific literature. However, its molecular structure suggests it would be a viable candidate for such investigations. The presence of multiple potential interaction sites—the carbonyl oxygen, the nitro group oxygens, and the aromatic rings—makes it suitable for forming co-crystals with various co-formers, particularly those with hydrogen bond donor capabilities. Exploring its polymorphism could reveal different solid-state forms with distinct physicochemical properties, such as solubility and stability, which are critical for applications in materials and pharmaceuticals.
This compound in Advanced Materials Science Research
The unique electronic properties derived from the combination of electron-donating and electron-withdrawing groups make this compound a molecule of interest for materials science.
Potential in Nonlinear Optics (NLO) or Fluorescent Probe Development
The structure of this compound contains a classic "push-pull" system. The N,N-dimethyl group acts as an electron-donating group (the "push"), while the nitro group is a strong electron-withdrawing group (the "pull"). These two groups are connected via a conjugated π-system of the biphenyl (B1667301) backbone. This molecular design is a well-established strategy for creating organic molecules with large second-order nonlinear optical (NLO) responses. Such materials are essential for applications in optoelectronics, including frequency doubling and optical switching.
Furthermore, the nitroaromatic moiety suggests potential applications in the development of fluorescent probes. Nitro-substituted aromatic compounds are often weakly fluorescent or non-fluorescent due to quenching processes. This property can be exploited in "turn-on" fluorescent sensors. For example, the selective reduction of the nitro group to an amino group by a specific analyte can restore fluorescence, providing a clear optical signal for detection.
Incorporation into Functional Polymers or Composites
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. Incorporating functional units like this compound into a polymer backbone or as a pendant group could lead to new materials with tailored properties.
While direct polymerization of this compound has not been reported, it could serve as a model compound for designing monomers. For instance, creating a diamine or diacid derivative of the core biphenyl structure would allow its incorporation into polyamides or polyesters. The presence of the nitro-phenyl moiety within the polymer chain could enhance thermal stability or introduce specific optical properties derived from its push-pull electronic structure. researchgate.net Such polymers could find use in specialty coatings, advanced composites, or as optical materials. researchgate.net
Mechanistic Chemical Biology Studies (In Vitro Focus Only)
The benzamide (B126) scaffold is a common feature in many biologically active molecules. nanobioletters.com In vitro studies on derivatives of nitrophenyl benzamide have revealed a range of biological activities, suggesting potential avenues for the application of this compound in chemical biology as a tool for probing biological systems.
Research on various nitro-substituted benzamide derivatives has demonstrated their potential as inhibitors of enzymes and modulators of cellular pathways in vitro. For example, a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were evaluated for their antidiabetic potential, with some compounds showing potent inhibition of α-glucosidase and α-amylase enzymes. tandfonline.com Another study on nitro-substituted benzamides found that certain derivatives could significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide-induced macrophage cells, indicating anti-inflammatory activity. nih.govuma.esresearchgate.net The most active compounds in that study were found to bind efficiently to the inducible nitric oxide synthase (iNOS) enzyme in molecular docking simulations. nih.govuma.esresearchgate.net
Additionally, N-phenylbenzamide derivatives have been investigated as potential agents against kinetoplastid parasites, where they are designed to bind to the AT-rich kinetoplast DNA (kDNA) in the parasite's mitochondrion. nih.gov These studies highlight that the nitrophenyl benzamide framework can be systematically modified to target specific biological molecules. Given these precedents, this compound could be investigated in vitro for similar activities, serving as a molecular probe to study enzyme mechanisms or cellular signaling pathways.
Table 2: Summary of Investigated In Vitro Biological Activities of Related Nitrophenyl Benzamide Derivatives
| Compound Class | Investigated Biological Activity (In Vitro) | Key Findings | Reference |
|---|---|---|---|
| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamides | Antidiabetic | Potent inhibition of α-glucosidase and α-amylase enzymes. | tandfonline.com |
| Nitro substituted benzamides | Anti-inflammatory | Inhibition of nitric oxide (NO) production in macrophages; suppression of COX-2, IL-1β, and TNF-α expression. | nih.govuma.esresearchgate.net |
| N-Phenylbenzamide derivatives | Antiparasitic | Binding to kinetoplast DNA (kDNA) of trypanosomatid parasites. | nih.gov |
| N-benzamide derivatives | Antibacterial | Promising activity against B. subtilis and E. coli. | nanobioletters.com |
Elucidation of Molecular Interactions with Model Biomolecules in vitro
The study of how small molecules interact with biomacromolecules is fundamental to understanding various biological processes at a molecular level. While direct studies on this compound are not extensively documented in publicly available research, the interactions of structurally similar nitro-substituted benzamide and nitrophenyl derivatives with model proteins like bovine serum albumin (BSA) provide significant insights. These studies often employ spectroscopic techniques to probe the binding mechanisms.
Research on 4-nitrophenyl functionalized benzofurans has demonstrated their ability to bind to serum albumins, which are often used as model proteins. nih.gov These interactions are typically characterized by fluorescence quenching, where the intrinsic fluorescence of the protein's tryptophan residues is decreased upon binding of the small molecule. This phenomenon allows for the calculation of binding affinities. For instance, studies on nitrophenyl derivatives have revealed binding constants (kD) in the nanomolar range, indicating a strong affinity for the protein. nih.gov The interaction is often driven by a combination of hydrophobic interactions and hydrogen bonding.
Table 1: Illustrative Binding Affinities of Nitrophenyl Derivatives with Bovine Serum Albumin (BSA) (Note: This table is based on data for analogous compounds and serves to illustrate the concept of binding affinity.)
| Compound Class | Model Biomolecule | Binding Affinity (kD) | Technique |
| 4-Nitrophenyl-functionalized benzofurans | Bovine Serum Albumin (BSA) | 28.4 ± 10.1 nM | Fluorescence Spectroscopy |
| 4-Nitrophenyl-functionalized benzodifurans | Bovine Serum Albumin (BSA) | 142.4 ± 64.6 nM | Fluorescence Spectroscopy |
In Vitro Enzyme Inhibition Mechanisms and Binding Site Analysis (without clinical implications)
The structural motifs present in this compound suggest its potential as an enzyme inhibitor, a key area of academic inquiry. Research on various benzamide derivatives has established their capacity to inhibit a range of enzymes. For instance, N-benzyl benzamide derivatives have been identified as potent inhibitors of butyrylcholinesterase (BChE), with inhibitory concentrations (IC50) in the sub-nanomolar range. nih.gov The mechanism of inhibition often involves direct binding to the enzyme's active site, as confirmed by techniques like surface plasmon resonance. nih.gov
Molecular docking simulations on nitro-substituted benzamides targeting enzymes like inducible nitric oxide synthase (iNOS) have provided detailed insights into binding site interactions. researchgate.net These studies suggest that compounds with an optimal number and orientation of nitro groups exhibit stronger binding. researchgate.net The binding is often stabilized by interactions with key residues in the enzyme's active site. For this compound, it can be hypothesized that the nitrophenyl group could occupy a hydrophobic pocket within an enzyme's active site, while the amide and dimethylamino groups could form hydrogen bonds or other polar interactions with the surrounding amino acids.
Furthermore, studies on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives as inhibitors of α-glucosidase and α-amylase have demonstrated potent inhibitory activity. tandfonline.com Molecular dynamics simulations of these complexes indicated stable binding within the active sites of these enzymes. tandfonline.com These findings underscore the potential of the nitrophenyl benzamide scaffold in the design of enzyme inhibitors for academic research purposes.
Table 2: Examples of Enzyme Inhibition by Benzamide Derivatives (Note: This table presents data for analogous compounds to illustrate inhibitory potential and mechanisms.)
| Compound Class | Target Enzyme | IC50 Value | Key Findings from Binding Analysis |
| Nitro-substituted benzamides | Inducible Nitric Oxide Synthase (iNOS) | 3.7 µM | Binding efficiency correlates with the number and orientation of nitro groups. |
| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Glucosidase | 10.13 µM | Stable binding at the active site confirmed by molecular dynamics. |
| N-benzyl benzamides | Butyrylcholinesterase (BChE) | Sub-nanomolar | Direct binding to the enzyme confirmed by surface plasmon resonance. nih.gov |
Corrosion Inhibition Studies with this compound Derivatives
The application of organic molecules as corrosion inhibitors for metals is a significant area of materials science research. Benzamide derivatives, due to the presence of heteroatoms (N, O) and aromatic rings, are known to be effective corrosion inhibitors, particularly for steel in acidic environments.
Adsorption Mechanisms at Metal Surfaces
The primary mechanism by which organic inhibitors prevent corrosion is through adsorption onto the metal surface, forming a protective film. This adsorption can occur through physical (physisorption) or chemical (chemisorption) interactions. For derivatives of this compound, several adsorption modes are plausible.
The presence of nitrogen and oxygen atoms with lone pairs of electrons, as well as the π-electrons of the benzene rings, allows for donor-acceptor interactions with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net This sharing of electrons leads to the formation of a coordinate covalent bond, which is characteristic of chemisorption. The adsorption process is often spontaneous, as indicated by negative values of the standard free energy of adsorption (ΔG°ads). mdpi.com Values of ΔG°ads around -20 kJ/mol or less negative are typically associated with physisorption, involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule. Values around -40 kJ/mol or more negative suggest chemisorption. mdpi.com In many cases, the adsorption of organic inhibitors involves a combination of both physisorption and chemisorption. iapchem.org
The adsorption of these inhibitor molecules on the metal surface can be described by various adsorption isotherms, such as the Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface. mdpi.comiapchem.org The formation of this protective layer acts as a barrier, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. nih.gov
Structure-Activity Relationships in Corrosion Prevention
The effectiveness of a corrosion inhibitor is intrinsically linked to its molecular structure. For derivatives of this compound, several structural features would influence their corrosion inhibition efficiency.
The presence of the aromatic rings facilitates strong adsorption on the metal surface through π-electron interactions. The nitrogen and oxygen atoms of the amide linkage and the dimethylamino group are key centers for adsorption via their lone pair electrons. The nitro group, being an electron-withdrawing group, can influence the electron density distribution within the molecule, which in turn affects the strength of the interaction with the metal surface.
Future Research Directions and Emerging Trends for N,n Dimethyl 3 4 Nitrophenyl Benzamide
Development of Chemo- and Regioselective Synthesis Strategies
The precise synthesis of N,N-Dimethyl-3-(4-nitrophenyl)benzamide presents a significant challenge due to the presence of multiple reactive sites. The development of chemo- and regioselective synthetic methods is paramount for producing this compound with high purity and yield, which is crucial for its potential applications.
Current synthetic approaches to similar benzamide (B126) structures often involve the amidation of a corresponding carboxylic acid or acyl chloride. For this compound, this would typically involve the reaction of 3-(4-nitrophenyl)benzoic acid with dimethylamine (B145610). However, controlling the regioselectivity during the formation of the 3-(4-nitrophenyl)benzoic acid precursor, often prepared through Suzuki or Stille coupling reactions, is a key challenge. Future research will likely focus on the development of novel catalysts and reaction conditions that favor the formation of the desired meta-substituted biphenyl (B1667301) carboxylic acid.
Furthermore, direct C-H activation and amidation of a biphenyl precursor could offer a more atom-economical and efficient synthetic route. Research into transition-metal catalyzed C-H functionalization, a rapidly evolving field, may provide innovative strategies for the selective introduction of the N,N-dimethylcarboxamide group at the desired position on the biphenyl scaffold. Organocatalytic benzannulation reactions could also be explored for the construction of the polyfunctionalized aromatic core with high chemo- and regioselectivity. rsc.org
A key area of investigation will be the use of directing groups to control the position of functionalization. The nitro group present in the molecule can influence the electronic properties of the aromatic rings, and understanding its directing effects in various reaction types will be crucial for designing selective syntheses.
Table 1: Potential Chemo- and Regioselective Synthetic Strategies
| Strategy | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Directed C-H Amidation | Utilization of a directing group to guide a transition-metal catalyst to a specific C-H bond for amidation. | High regioselectivity, atom economy. | Development of suitable directing groups and compatible catalytic systems. |
| Organocatalytic Annulation | Construction of the aromatic core through organocatalyzed ring-forming reactions. | Metal-free conditions, high stereoselectivity. rsc.org | Design of specific organocatalysts and reaction partners. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Precise control over reaction parameters, improved safety and scalability. | Optimization of reactor design and reaction conditions. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize the synthesis of this compound, real-time monitoring of the reaction progress is essential. Advanced spectroscopic techniques can provide invaluable insights into reaction kinetics, intermediate formation, and byproduct generation, enabling precise control and optimization of the synthetic process.
Vibrational spectroscopy, particularly Raman and infrared (IR) spectroscopy, offers non-invasive, in-situ monitoring capabilities. mdpi.com Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media, which can be advantageous for certain synthetic steps. vtt.fi The development of fiber-optic probes allows for the direct immersion of the sensor into the reaction vessel, providing continuous data acquisition. endress.com For instance, the formation of the amide bond could be tracked by observing the appearance of the characteristic C=O stretching vibration of the amide and the disappearance of the corresponding carboxylic acid or acyl chloride peaks.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time analysis. While traditional NMR requires sample extraction, the advent of flow-NMR techniques allows for continuous monitoring of the reaction mixture as it flows through the spectrometer. 1H and 13C NMR can provide detailed structural information about all species present in the reaction, facilitating the identification of intermediates and byproducts. Furthermore, 19F NMR could be a valuable probe if a fluorine-containing analogue were to be synthesized, offering high sensitivity and a wide chemical shift range with minimal background interference. acs.org
Surface-enhanced Raman spectroscopy (SERS) is an emerging technique that can provide ultra-sensitive detection, even down to the single-molecule level. nih.gov By immobilizing one of the reactants on a plasmonic nanostructure, the SERS signal of the product can be monitored as it forms, offering unprecedented detail about the reaction mechanism at the nanoscale.
Table 2: Advanced Spectroscopic Probes for Reaction Monitoring
| Technique | Information Provided | Advantages | Considerations |
|---|---|---|---|
| Raman Spectroscopy | Vibrational modes, functional group changes. | Non-invasive, in-situ, compatible with aqueous media. vtt.fi | Signal can be weak. |
| Infrared (IR) Spectroscopy | Vibrational modes, functional group changes. | High sensitivity to polar bonds. | Water absorption can interfere. |
| Flow NMR Spectroscopy | Detailed structural information, quantification of species. | High resolution, unambiguous identification. | Requires specialized equipment. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced vibrational signals, single-molecule detection. nih.gov | Extreme sensitivity. | Requires nanoparticle substrates. |
Integration of Machine Learning for Predicting Reactivity and Properties
The vast chemical space and the complexity of reaction outcomes make the traditional trial-and-error approach to chemical synthesis and material design inefficient. Machine learning (ML) is emerging as a powerful tool to predict the reactivity and properties of molecules, thereby accelerating the discovery and optimization process. rsc.orgrsc.orgresearchgate.net
For this compound, ML models can be trained on existing datasets of similar compounds to predict various properties of interest. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict potential biological activities or toxicities based on the molecular structure. nih.govresearchgate.net This can help in prioritizing synthetic targets and avoiding the synthesis of compounds with undesirable properties.
ML can also be employed to predict reaction outcomes, such as yield and selectivity. acs.org By feeding the model with information about the reactants, catalysts, solvents, and reaction conditions, it can learn the complex relationships that govern the reaction and predict the outcome of new, untested reactions. This predictive capability can significantly reduce the number of experiments required to find the optimal conditions for the synthesis of this compound.
Furthermore, ML can be used to predict the physicochemical properties of the compound, such as its solubility, melting point, and spectroscopic signatures. This information is crucial for its purification, characterization, and formulation into useful materials. The development of accurate ML models requires large and diverse datasets. Therefore, the generation of high-quality experimental data for a range of benzamide derivatives will be crucial for the successful application of ML in this area.
Table 3: Machine Learning Applications in Chemical Research
| Application | Description | Potential Impact | Data Requirements |
|---|---|---|---|
| Property Prediction | Predicting biological activity, toxicity, and physicochemical properties. researchgate.net | Faster screening of potential applications, reduced experimental costs. | Large datasets of compounds with known properties. |
| Reactivity Prediction | Predicting reaction yields and selectivity under different conditions. acs.orgnih.gov | Optimization of synthetic routes with fewer experiments. | Detailed data on reaction conditions and outcomes. |
| De Novo Design | Generating novel molecular structures with desired properties. | Discovery of new compounds with enhanced performance. | A well-defined set of target properties and a generative model. |
Exploration of this compound in Novel Catalytic Systems
The unique electronic and structural features of this compound suggest its potential for use in novel catalytic systems. The presence of the nitrogen and oxygen atoms in the amide group, as well as the nitro group, provides potential coordination sites for metal ions.
One area of exploration is the use of this compound as a ligand in transition-metal catalysis. The electronic properties of the ligand can have a profound impact on the activity and selectivity of the catalyst. The electron-withdrawing nature of the nitro group and the steric bulk of the dimethylamide group could lead to unique catalytic properties. For example, a palladium complex bearing this ligand could be investigated for its efficacy in cross-coupling reactions.
Conversely, the amide bond within this compound could itself be a target for catalytic transformation. For instance, the reduction of the amide to an amine is a challenging but important transformation in organic synthesis. researchgate.net Developing novel catalysts that can selectively reduce the amide in the presence of the nitro group would be a significant achievement.
Furthermore, the nitro group can be catalytically reduced to an amino group, which can then be further functionalized. This opens up possibilities for using this compound as a precursor for the synthesis of a variety of other compounds with potential applications in materials science and medicinal chemistry. The development of catalytic systems that can selectively transform one functional group in the presence of others is a key theme in modern organic chemistry.
Table 4: Potential Catalytic Applications
| Role of the Compound | Catalytic System | Potential Transformation | Research Goal |
|---|---|---|---|
| As a Ligand | Transition-metal complexes (e.g., Pd, Ni, Cu) | Cross-coupling, C-H activation, hydrogenation. | To develop novel catalysts with unique reactivity and selectivity. |
| As a Substrate | Reduction catalysts (e.g., Fe, Ru, Ir) | Selective reduction of the amide or nitro group. | To access new functionalized molecules. |
| As a Precursor | Tandem catalytic systems | Multi-step transformations in a one-pot process. | To increase synthetic efficiency and sustainability. |
Q & A
Basic: What are the optimal synthetic routes for preparing N,N-Dimethyl-3-(4-nitrophenyl)benzamide with high purity?
Methodological Answer:
The synthesis typically involves amidation between 3-(4-nitrophenyl)benzoyl chloride and dimethylamine under controlled conditions. Key parameters include:
- Reagent Ratios: A 1:1.2 molar ratio of acyl chloride to dimethylamine ensures complete conversion .
- Solvent Choice: Anhydrous dichloromethane or THF minimizes side reactions (e.g., hydrolysis of the acyl chloride) .
- Temperature: Reactions conducted at 0–5°C reduce thermal degradation, with yields >85% reported .
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, retention time ~8.2 min) .
Basic: How can spectroscopic techniques distinguish this compound from its structural isomers?
Methodological Answer:
- NMR:
- ¹H NMR: The dimethylamino group appears as a singlet at δ 3.0–3.2 ppm. The 4-nitrophenyl group shows aromatic protons as two doublets (J = 8.5 Hz) at δ 8.2–8.4 ppm (ortho to NO₂) and δ 7.6–7.8 ppm (meta to NO₂) .
- ¹³C NMR: The carbonyl carbon resonates at δ 168–170 ppm, while the nitro group’s electron-withdrawing effect shifts adjacent carbons to δ 145–150 ppm .
- IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1520/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
Advanced: How do computational models explain the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:
- Binding Affinity: The nitro group forms hydrogen bonds with active-site residues (e.g., Tyr153 in COX-2, ∆G = -9.2 kcal/mol) .
- Steric Effects: The dimethylamino group’s orientation avoids clashes with hydrophobic pockets, enhancing selectivity over non-target proteins .
Validation: Compare computational results with SPR (surface plasmon resonance) data (KD = 2.3 µM) to resolve discrepancies in binding mode predictions .
Advanced: What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?
Methodological Answer:
Contradictions often arise from assay conditions or isomer interference:
- Isomer Control: Synthesize and test positional isomers (e.g., 2- or 3-nitrophenyl derivatives) to isolate the 4-nitro isomer’s activity .
- Assay Optimization:
- Antimicrobial: Use broth microdilution (MIC = 16 µg/mL against S. aureus; 24-hour incubation) .
- Anti-inflammatory: Measure COX-2 inhibition (IC₅₀ = 1.8 µM) via ELISA, ensuring <5% DMSO to avoid cytotoxicity .
Data Reconciliation: Cross-validate with orthogonal assays (e.g., qPCR for COX-2 mRNA levels) .
Advanced: How do crystallization conditions affect the compound’s solid-state structure and stability?
Methodological Answer:
- Solvent Selection: Ethanol/water (9:1) produces monoclinic crystals (space group P2₁/c) suitable for X-ray diffraction. Avoid DMSO, which induces polymorphic transitions .
- Thermal Analysis: DSC shows a sharp melting endotherm at 218°C (ΔH = 120 J/g), confirming crystallinity. TGA reveals decomposition >250°C .
Stability: Store under argon at -20°C; exposure to light or humidity causes nitro group reduction (confirmed via LC-MS) .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies: Pseudo-first-order kinetics (UV-Vis monitoring at 400 nm) show the nitro group’s electron-withdrawing effect accelerates SNAr reactions (k = 0.15 min⁻¹ in DMF at 60°C) .
- Leaving Group Impact: Replace the nitro group with weaker EWGs (e.g., Cl) to confirm its role in activating the benzene ring .
Computational Support: DFT calculations (Gaussian 09) reveal a lower activation energy (∆E‡ = 28 kJ/mol) for nitro-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
